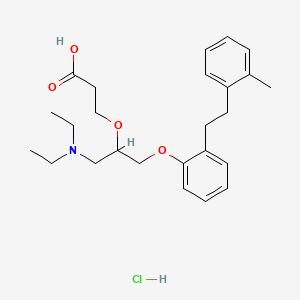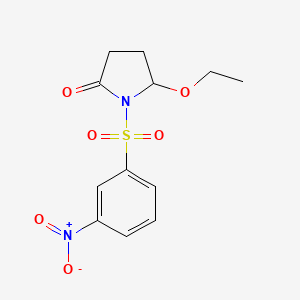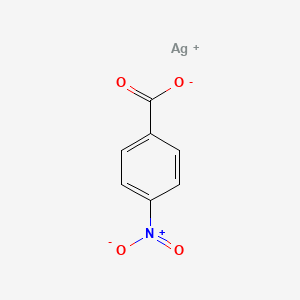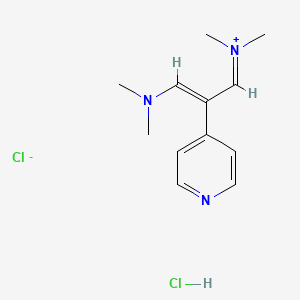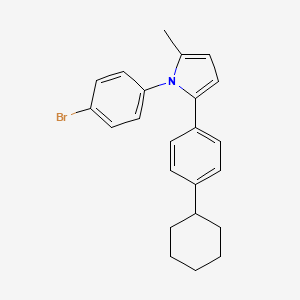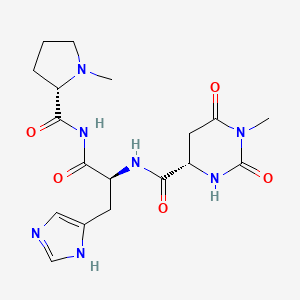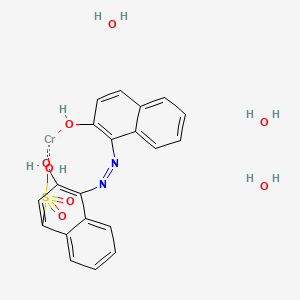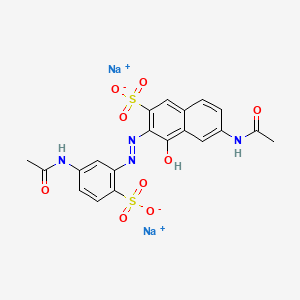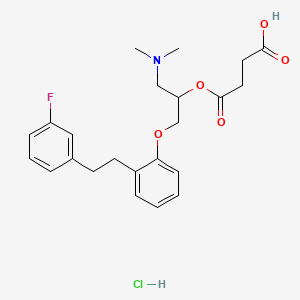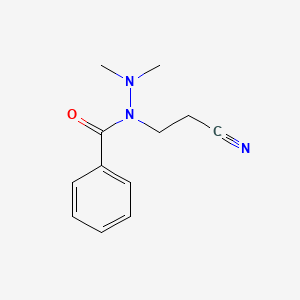
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzoylhydrazino group attached to a propionitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile typically involves the reaction of 2,2-dimethylhydrazine with benzoyl chloride to form the benzoylhydrazine intermediate. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzoylhydrazino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1-benzoylhydrazine
- 3-(2,2-Dimethyl-1-benzoylhydrazino)ethylpropionate
- 2,2-Dimethyl-1-benzoylhydrazinoacetic acid
Uniqueness
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile is unique due to its specific structural features, such as the presence of both a benzoylhydrazino group and a propionitrile moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
96804-12-5 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-N',N'-dimethylbenzohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-14(2)15(10-6-9-13)12(16)11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3 |
Clé InChI |
VALBULOWXGVDNX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(CCC#N)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



